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An Objective Comparison of AZD4017 and Carbenoxolone for 113-HSD1 Inhibition

This guide provides a detailed comparison of AZD4017 and carbenoxolone, two inhibitors of
the enzyme 11[3-hydroxysteroid dehydrogenase type 1 (113-HSD1). The content is tailored for
researchers, scientists, and drug development professionals, offering an objective analysis of
their efficacy, selectivity, and mechanisms of action supported by experimental data.

Introduction to 113-HSD1 Inhibitors

11B-hydroxysteroid dehydrogenase type 1 (113-HSD1) is a critical enzyme that catalyzes the
conversion of inactive cortisone into active cortisol, thereby amplifying local glucocorticoid
action in key metabolic tissues like the liver, adipose tissue, and skeletal muscle[1][2].
Dysregulation of 113-HSDL1 is implicated in various metabolic disorders, making it a significant
therapeutic target[3][4]. AZD4017 is a potent and highly selective 113-HSD1 inhibitor
developed for targeted therapy[5]. Carbenoxolone, a derivative of glycyrrhetinic acid found in
licorice root, is an older, non-selective inhibitor of both 113-HSD1 and its isoform, 113-HSD2[2]
[6]. This comparison guide will dissect the key differences in their efficacy and pharmacological
profiles.

Mechanism of Action: A Tale of Two Inhibitors

Both AZD4017 and carbenoxolone function by inhibiting the 113-HSD1 enzyme, which
prevents the regeneration of active cortisol from cortisone[1][6]. However, their selectivity
profiles are starkly different.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1684383?utm_src=pdf-interest
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/11beta-hydroxysteroid-dehydrogenase-type-1-inhibitor-azd4017
https://academic.oup.com/jcem/article/88/1/285/2846058
https://pubmed.ncbi.nlm.nih.gov/33098644/
https://www.mdpi.com/2218-0532/89/1/5
https://www.medchemexpress.com/AZD_4017.html
https://academic.oup.com/jcem/article/88/1/285/2846058
https://en.wikipedia.org/wiki/Carbenoxolone
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/11beta-hydroxysteroid-dehydrogenase-type-1-inhibitor-azd4017
https://en.wikipedia.org/wiki/Carbenoxolone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

e AZD4017 is a selective, reversible, and orally bioavailable inhibitor that specifically targets
11B-HSD1.[1][5] This selectivity is crucial as it avoids the inhibition of 113-HSD2, an isoform
that plays a vital role in protecting the mineralocorticoid receptor in the kidneys from being
activated by cortisol.[7]

o Carbenoxolone is a non-selective inhibitor, blocking not only 113-HSD1 but also 113-HSD2.
[2][8] The inhibition of 113-HSD2 leads to cortisol-mediated activation of the
mineralocorticoid receptor, causing side effects such as sodium retention, hypertension, and
hypokalemia.[9][10] Carbenoxolone has also been shown to block gap junctions, an action
unrelated to its 113-HSD activity.[6][11]
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Caption: Signaling pathways of 113-HSD1 and 113-HSD2 inhibition.

Data Presentation: Quantitative Efficacy
Comparison

The following table summarizes the quantitative data on the potency, selectivity, and clinical
effects of AZD4017 and carbenoxolone.
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Parameter AZD4017 Carbenoxolone Citation
Potency (IC50)
Not specified in
11B-HSD1 7 nM (human) ) [5]
provided texts
Adipose Tissue 11[- Not specified in
2 nM (human) ) [5]
HSD1 provided texts
Selectivity
>30 UM (>2000x o
11B-HSD2 ) Non-selective inhibitor  [2][5][7]
selective)
Not specified in
17B-HSD1, 17B-HSD3  >30 uM _ [5]
provided texts
Clinical Efficacy &
Biomarkers
Effective liver
_ >90% inhibition inhibition, but
Systemic 113-HSD1 ] ] ) )
o confirmed by urinary systemic effect is [2][12]
Inhibition ) ) )
steroid ratio complicated by 11(3-
HSD2 inhibition
) ) Blocked 100% of 13C )
Hepatic Cortisone ) Reduces hepatic
) cortisone to 13C ) [10][13]
Conversion ) ] glucose production
cortisol conversion
o ] Reduced total
o ] Significant reduction )
Lipid Profile ) cholesterol in healthy [3][10][13]
in total cholesterol )
subjects
No significant change Reduced
Glucose Metabolism in insulin sensitivity in glycogenolysis in [10][13]
one study diabetic patients
Significantly improved
) liver steatosis in Not specified in
Liver Fat [13]

NASH patients with
T2D

provided texts
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34% smaller wound

Not specified in

Wound Healing diameter at day 2 in ) [14]
] provided texts
T2D patients
~10% decrease in
) No effect on bone bone resorption
Bone Metabolism ) [7][15]
formation markers markers (short-term
study)
o Hypertension,
Minimal adverse )
hypokalemia,
Adverse Effects events, comparable to [10][14]

placebo

sodium/water

retention

Experimental Protocols

Detailed methodologies are crucial for interpreting the presented data. Below are summaries of

the key experimental protocols used to evaluate these inhibitors.

In Vitro Enzyme Inhibition Assay

To determine the half-maximal inhibitory concentration (IC50), a recombinant human 11[3-

HSD1 enzyme is used. The assay measures the enzyme's ability to convert a substrate (e.qg.,

cortisone) to a product (cortisol) in the presence of a co-factor (NADPH).

e Incubation: The enzyme is incubated with varying concentrations of the inhibitor (AZD4017

or carbenoxolone).

e Reaction Initiation: The substrate and co-factor are added to start the enzymatic reaction.

¢ Quantification: The rate of cortisol production is measured, typically using methods like

scintillation proximity assay or mass spectrometry.

¢ Analysis: The inhibitor concentration that causes a 50% reduction in enzyme activity is

determined as the IC50 value. Selectivity is assessed by performing similar assays with

other enzymes like 113-HSD2.[5][7]

Assessment of Systemic 113-HSD1 Activity in Humans
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This protocol is used in clinical trials to measure the in vivo effect of the inhibitor on whole-body
11B-HSD1 activity.

o Sample Collection: 24-hour urine samples are collected from participants at baseline and
after treatment.

o Metabolite Extraction: Steroid metabolites are extracted from the urine.

e Analysis: Gas chromatography-mass spectrometry (GC-MS) is used to quantify the levels of
cortisol metabolites (tetrahydrocortisol, THF; allo-tetrahydrocortisol, 5a-THF) and cortisone
metabolites (tetrahydrocortisone, THE).

» Ratio Calculation: The urinary (THF + 5a-THF)/THE ratio is calculated. A significant decrease
in this ratio after treatment indicates successful inhibition of systemic 113-HSD1 activity.[7]
[12][15]

Randomized Controlled Clinical Trial (Phase II)
This describes the general design of clinical studies evaluating the efficacy of AZD4017.
» Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group trial.

o Participants: A specific patient population is recruited (e.g., adults with Type 2 Diabetes,
NAFLD, or postmenopausal osteopenia).[12][13][14]

« Intervention: Participants are randomly assigned to receive either the active drug (e.g., 400
mg AZD4017 twice daily) or a matching placebo for a defined period (e.g., 12 weeks).[12][13]

o Outcome Measures: Primary and secondary endpoints are measured at baseline and at the
end of the treatment period. These can include changes in liver fat fraction, systemic 113-
HSD1 activity, wound healing rates, or bone turnover markers.[12][13][14]

o Safety Monitoring: Adverse events are monitored and recorded throughout the study.
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Caption: Experimental workflow for developing an 113-HSD1 inhibitor.
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Conclusion

The comparison between AZD4017 and carbenoxolone highlights the evolution of 113-HSD1
inhibitor development. Carbenoxolone, while demonstrating some metabolic benefits such as
reduced hepatic glucose production, is hampered by its non-selective nature. Its inhibition of
11B-HSD2 leads to significant mineralocorticoid-related side effects, limiting its therapeutic
utility.[10][16]

In contrast, AZD4017 is a potent and highly selective 113-HSD1 inhibitor.[5] Clinical data
demonstrates its ability to robustly inhibit its target in vivo and shows therapeutic potential in
specific contexts, such as improving liver steatosis in NASH patients with T2D and enhancing
wound healing.[13][14] While some trials did not meet all primary endpoints, such as improving
insulin sensitivity or bone formation, AZD4017's targeted mechanism and favorable safety
profile make it a much more refined therapeutic candidate.[12][13] For researchers and drug
developers, the journey from the broad-spectrum effects of carbenoxolone to the targeted
action of AZD4017 exemplifies the importance of selectivity in modern drug design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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